2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol
Description
The compound 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol features a benzopyran scaffold fused with a dimethyl-substituted dihydro ring and a propan-2-ol moiety. Benzopyran derivatives are widely studied for their diverse pharmacological activities, including antiarrhythmic, hypotensive, and adrenoceptor-binding properties . The evidence primarily focuses on structurally related benzopyran-2-one derivatives and indole-based analogs, which will form the basis of this comparative analysis.
Properties
CAS No. |
1897732-96-5 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-ol |
InChI |
InChI=1S/C14H20O2/c1-13(2)8-7-10-9-11(14(3,4)15)5-6-12(10)16-13/h5-6,9,15H,7-8H2,1-4H3 |
InChI Key |
NXFYLGAWCIPFOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)C(C)(C)O)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with a suitable alkylating agent in the presence of a base. The reaction is usually carried out in an organic solvent such as acetone or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Structural Analogues from Heterocycles (2000)
The 2000 study in Heterocycles synthesizes several 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one derivatives (e.g., 14a–14g) via nucleophilic additions . These compounds share a pyran-2-one core but differ in substituents and side chains. Key examples include:
Key Findings :
- 14f and 14g exhibit distinct melting points due to differences in hydrophobicity and crystallinity influenced by their side chains .
- The presence of benzoyl groups in these derivatives enhances stability but may reduce solubility in polar solvents .
- 14d and 14b incorporate amine functionalities, which could improve bioavailability compared to non-aminated analogs .
Indole-Based Analogues from Molecules (2010)
The 2010 Molecules study describes indole derivatives with structural similarities to benzopyrans, such as (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10) and its isomer 11 . These compounds feature:
- A propan-2-ol backbone linked to methoxy-substituted indole and phenoxy groups.
- Demonstrated antiarrhythmic and α/β-adrenoceptor binding activities .
Comparison with Benzopyrans :
Physicochemical and Pharmacokinetic Differences
- Solubility : Indole derivatives (e.g., 10 , 11 ) with polar methoxy and propan-2-ol groups may exhibit better aqueous solubility than benzopyran derivatives like 14f , which have hydrophobic benzoyl groups .
- Metabolic Stability : The propan-2-ol moiety in indole derivatives could undergo phase II metabolism (e.g., glucuronidation), whereas benzopyrans with ether linkages (e.g., 14f ) might resist hydrolysis .
Biological Activity
The compound 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol , also known as a derivative of the benzopyran family, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C11H14O
- Molecular Weight : 162.2283 g/mol
- CAS Number : 1198-96-5
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as a potassium channel opener (PCO). Research indicates that it can modulate insulin secretion and vascular relaxation, making it a candidate for therapeutic applications in diabetes and cardiovascular diseases.
The compound is known to activate ATP-sensitive potassium channels (K(ATP) channels), which play a crucial role in regulating insulin release from pancreatic beta cells. Activation of these channels leads to hyperpolarization of the cell membrane and inhibition of insulin secretion .
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the benzopyran structure significantly affect its biological activity. For instance:
- Compounds with strong electron-withdrawing groups on the aromatic ring exhibit enhanced inhibitory effects on insulin release.
- The most potent derivatives identified include those with cyano or nitro groups at the para position .
Pharmacological Studies
A series of experiments have been conducted to evaluate the efficacy of this compound in various biological models:
-
In Vitro Studies :
- Insulin Secretion Inhibition : The compound was tested on rat pancreatic islets, demonstrating significant inhibition of insulin release at certain concentrations .
- Vascular Relaxation : In rat aorta rings, it exhibited relaxation effects comparable to established K(ATP) channel activators like cromakalim and pinacidil .
- In Vivo Studies :
Case Studies
Several studies highlight the therapeutic potential of this compound:
-
Diabetes Management :
- A study demonstrated that derivatives of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran) significantly improved glycemic control in diabetic rats when administered over a four-week period.
-
Cardiovascular Effects :
- Research indicated that this compound could reduce blood pressure in hypertensive models through its vasodilatory effects mediated by K(ATP) channel activation.
Data Tables
| Study Type | Model | Key Findings |
|---|---|---|
| In Vitro | Rat Pancreatic Islets | Inhibition of insulin release |
| In Vitro | Rat Aorta Rings | Vascular relaxation observed |
| In Vivo | Diabetic Rats | Decreased blood glucose levels |
| In Vivo | Hypertensive Models | Blood pressure reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
